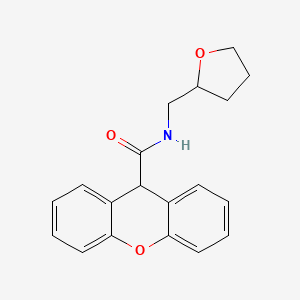![molecular formula C14H18N4OS B5143233 3-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide](/img/structure/B5143233.png)
3-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide, also known as ETR-103, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of compounds known as triazoles, which have been found to have various biological activities. ETR-103 has been of interest to researchers due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of 3-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide is not fully understood. However, it is believed to act by inhibiting enzymes involved in the production of reactive oxygen species (ROS) and inflammatory mediators. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
3-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of ROS and inflammatory mediators in cells and tissues. It has also been found to increase the levels of antioxidant enzymes and reduce oxidative stress. In addition, it has been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide in lab experiments is its high selectivity towards the enzymes involved in the production of ROS and inflammatory mediators. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using 3-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to determine its efficacy and safety in animal models and human clinical trials. Another area of interest is its potential use as a tool for studying the role of ROS and inflammatory mediators in various biological processes. Additionally, further studies are needed to optimize the synthesis and purification methods for 3-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide to improve its solubility and purity.
Synthesemethoden
The synthesis of 3-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide involves the reaction of 5-ethyl-4-methyl-1H-1,2,4-triazole-3-thiol with N-phenylacrylamide in the presence of a catalyst. The reaction proceeds via a thiol-ene click reaction, which is a highly efficient and selective method for the synthesis of complex molecules. The resulting product is purified using column chromatography to obtain pure 3-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide.
Wissenschaftliche Forschungsanwendungen
3-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. In particular, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of arthritis and colitis.
Eigenschaften
IUPAC Name |
3-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-3-12-16-17-14(18(12)2)20-10-9-13(19)15-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOHUKOYRIOAKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1C)SCCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-2-[2-imino-5-(1-naphthylmethyl)-1,3-thiazol-3(2H)-yl]ethanone hydrobromide](/img/structure/B5143159.png)


![4-acetyl-N-[2-(4-cyclohexylphenoxy)ethyl]benzamide](/img/structure/B5143184.png)
![N-[2-(diethylamino)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B5143188.png)
![3-bromo-N-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5143189.png)
![3-{[4-(acetylamino)phenoxy]sulfonyl}benzoic acid](/img/structure/B5143199.png)
![N-(1H-indol-2-ylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5143207.png)

![5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5143242.png)
![1-(4-ethoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5143243.png)

![N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5143256.png)
![5,7-dimethyl-3-(2-propyn-1-ylthio)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5143260.png)